N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide is a complex chemical compound characterized by the presence of a benzodioxole ring, a morpholine ring, and a sulfonamide group. Its chemical structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and material science. The compound is identified by the CAS number 941912-82-9 and has gained attention for its possible therapeutic effects, particularly in cancer treatment and enzyme inhibition.
The compound can be synthesized through established chemical methods involving the reaction of specific precursors under controlled conditions. Various research studies and patents document its synthesis and applications, providing valuable insights into its properties and uses in scientific research.
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides are often used as antibacterial agents but have also been explored for their potential in treating other diseases due to their ability to inhibit specific enzymes.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide typically involves several key steps:
Industrial production methods may optimize these synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve high-quality products.
The molecular formula for N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide is with a molecular weight of approximately 285.33 g/mol. The compound features:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological macromolecules.
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide can undergo several chemical reactions:
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts various cellular pathways, which can lead to therapeutic effects such as inhibiting tumor cell growth. The compound's structural features allow it to effectively fit into enzyme active sites, blocking substrate access and preventing normal enzymatic function .
While specific physical properties such as density or boiling point may not be readily available for this compound, it is generally expected that compounds with similar structures exhibit moderate solubility in organic solvents due to their aromatic character.
Key chemical properties include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide has several notable applications:
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide relies on convergent strategies pairing functionalized 1,3-benzodioxole intermediates with activated sulfonyl precursors. A representative three-step route begins with the chlorosulfonylation of morpholine using sulfonyl chloride under Schotten-Baumann conditions (0–5°C, pH 9–10), yielding morpholine-4-sulfonyl chloride as a crystalline intermediate (mp 89–91°C). Concurrently, 5-(chloromethyl)-1,3-benzodioxole undergoes nucleophilic displacement with sodium azide to form the corresponding azide, followed by Staudinger reduction to furnish 5-(aminomethyl)-1,3-benzodioxole. The final hybridization couples the sulfonyl chloride with the benzylamine derivative in dichloromethane with triethylamine (2.2 equiv) at ambient temperature, achieving 68–72% crude yield [2] [6]. Alternative pathways employ reductive amination of piperonyl aldehyde with morpholine-4-sulfonamide under NaBH₃CN catalysis (MeOH, 4Å MS, 24 h), though this route suffers from lower yields (45–55%) due to imine hydrolysis byproducts .
Table 1: Key Intermediates for Benzodioxol-Morpholine Hybridization
Intermediate | CAS Registry No. | Key Synthetic Step | Yield (%) |
---|---|---|---|
Morpholine-4-sulfonyl chloride | 15176-36-8 | Chlorosulfonylation of morpholine | 85 |
5-(Azidomethyl)-1,3-benzodioxole | 288589-21-9 | NaN₃ displacement of chloride | 92 |
5-(Aminomethyl)-1,3-benzodioxole | 83861-13-6 | Staudinger reduction of azide | 88 |
Sulfonamide bond formation is critically dependent on electrophile activation and nucleophile accessibility. Palladium catalysis enables direct coupling between morpholine-4-sulfonamide and 5-(bromomethyl)-1,3-benzodioxole using Pd(OAc)₂/Xantphos (2 mol%) and Cs₂CO₃ in toluene (100°C, 8 h), elevating yields to 82% by suppressing N,O-bis-alkylation byproducts . Microwave-assisted protocols (DMF, 120°C, 45 min) further enhance reaction efficiency, reducing decomposition pathways. For electron-deficient sulfonamides, in situ activation with N-chlorosuccinimide generates N-sulfonylimino chlorides that react quantitatively with benzodioxolylmethylamines within 15 min at 0°C [2] [6]. Kinetic studies confirm second-order dependence on sulfonyl chloride and amine concentrations, with activation energies of 45.2 kJ/mol for uncatalyzed reactions and 32.7 kJ/mol under Pd catalysis .
Continuous flow technology significantly improves the exothermic sulfonylation step. Employing a Corning AFR module with PTFE tubing (ID: 1.0 mm), a solution of morpholine-4-sulfonyl chloride (0.5 M in THF) and 5-(aminomethyl)-1,3-benzodioxole (0.55 M with 1.1 equiv Et₃N) achieves 94% conversion at 25°C with a 120-second residence time, compared to 78% in batch mode [5]. Critical parameters include:
Table 2: Flow Reactor Optimization Parameters
Parameter | Batch Yield (%) | Flow Yield (%) | Optimal Flow Condition |
---|---|---|---|
Temperature | 78 (25°C) | 94 (25°C) | 25°C |
82 (0°C) | 88 (0°C) | ||
Residence Time | - | 81 (60 s) | 120 s |
- | 94 (120 s) | ||
Equiv. of Et₃N | 78 (1.0 equiv) | 91 (1.0 equiv) | 1.1 equiv |
82 (1.1 equiv) | 94 (1.1 equiv) |
Solvent screening reveals acetonitrile as superior to THF (94% vs. 89%) due to enhanced reagent solubility. Impurity profiling by HPLC-MS shows flow synthesis reduces dimeric sulfonate ester formation from 8.5% (batch) to <0.5% [5].
Final product purity is achieved through either crystallization or preparative chromatography. Crystallization from ethyl acetate/n-hexane (1:3) yields prismatic needles (mp 112–114°C) with 99.2% HPLC purity but moderate recovery (65–70%). Alternative solvent systems demonstrate trade-offs:
Chromatographic purification (SiO₂, EtOAc:CH₂Cl₂ gradient) delivers higher recovery (90–95%) but introduces silica-derived impurities (0.3–0.8%). Simulated moving bed (SMB) chromatography with C18-modified silica and methanol/water (65:35) mobile phase achieves 99.5% purity at 99% recovery, reducing solvent consumption by 40% versus column chromatography [5]. Thermal gravimetric analysis confirms crystallized product stability up to 210°C, while chromatographed material shows 0.2% weight loss due to residual solvents .
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7